molecular formula C9H16N2O2 B13776453 2,2,6,6-Tetramethyl-1-nitroso-4-piperidone CAS No. 640-01-7

2,2,6,6-Tetramethyl-1-nitroso-4-piperidone

Cat. No.: B13776453
CAS No.: 640-01-7
M. Wt: 184.24 g/mol
InChI Key: PBOJDTWOZVDRPH-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-nitroso-4-piperidone is an organic compound with the molecular formula C9H16N2O2. It is known for its unique structure, which includes a nitroso group attached to a piperidone ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyl-1-nitroso-4-piperidone can be synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidone. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to achieve high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-nitroso-4-piperidone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various nitroso, nitro, and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2,6,6-Tetramethyl-1-nitroso-4-piperidone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving free radicals and oxidative stress.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-nitroso-4-piperidone involves its ability to undergo redox reactions. The nitroso group can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidone: A precursor to the nitroso compound, used in similar applications.

    2,2,6,6-Tetramethylpiperidine: Another related compound with different reactivity and applications.

    4-Oxo-2,2,6,6-tetramethylpiperidine: A related compound formed through oxidation reactions .

Uniqueness

Its ability to participate in redox reactions and form reactive intermediates sets it apart from other similar compounds .

Properties

CAS No.

640-01-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-nitrosopiperidin-4-one

InChI

InChI=1S/C9H16N2O2/c1-8(2)5-7(12)6-9(3,4)11(8)10-13/h5-6H2,1-4H3

InChI Key

PBOJDTWOZVDRPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1N=O)(C)C)C

Origin of Product

United States

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